
阿莫罗芬盐酸盐
描述
Amorolfine hydrochloride is a morpholine antifungal drug . It is used to treat fungal infections in fingernails or toenails . A fungal nail infection can often spread from a fungal skin infection .
Synthesis Analysis
The synthesis of Amorolfine hydrochloride involves several steps . The process starts with N-methylpyrrolidone as a solvent, in the presence of a palladium catalyst and a base, reacting 4-iodo-tert-amyl benzene with 2-methallyl alcohol, to obtain 3-tert-amylphenyl-2-methyl propionic acid . In the presence of glacial acetic acid, with triacetoxy sodium borohydride as a reducing agent, the obtained 3-tert-amylphenyl-2-methyl propionic acid and cis-2,6-dimethyl morpholine undergo reductive amination, to obtain amorolfine . Finally, amorolfine is converted into amorolfine hydrochloride .
Molecular Structure Analysis
The molecular formula of Amorolfine hydrochloride is C21H36ClNO . Its molecular weight is 353.98 g/mol . The InChI key is XZKWIPVTHGWDCF-KUZYQSSXSA-N .
Chemical Reactions Analysis
Amorolfine hydrochloride inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .
Physical And Chemical Properties Analysis
Amorolfine hydrochloride has a molecular weight of 353.98 g/mol . Its molecular formula is C21H36ClNO . The InChI key is XZKWIPVTHGWDCF-KUZYQSSXSA-N .
科学研究应用
Antifungal Agent
Amorolfine hydrochloride is widely recognized for its antifungal properties . It is often used in the treatment of fungal infections, particularly those affecting the skin and nails .
Inhibition of Ergosterol Biosynthesis
Amorolfine hydrochloride acts as an inhibitor of several key enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes . By interfering with the production of ergosterol, Amorolfine hydrochloride disrupts the integrity of the fungal cell membrane, leading to the death of the fungal cell .
Transungual Delivery
Research has been conducted into the use of Amorolfine hydrochloride for transungual delivery, i.e., delivery of the drug through the nail . This is particularly relevant for the treatment of nail infections, where the drug needs to penetrate the hard nail plate to reach the site of infection .
Use in Polymeric Nail Lacquers
Amorolfine hydrochloride has been incorporated into polymeric nail lacquers as a potentially suitable delivery system . These lacquers can be applied directly to the nail, allowing for targeted delivery of the drug .
Enhancement of Drug Permeability
The use of chemical and physical enhancers can increase the accumulation and permeation of Amorolfine hydrochloride through human nail clippings . This can improve the effectiveness of the drug in treating nail infections .
Combination with Other Enhancers
Research suggests that the combination of Amorolfine hydrochloride with other enhancers, such as thioglycolic acid and urea, can increase the accumulation of the antifungal agent in nail layers . This can potentially enhance the efficacy of treatment .
作用机制
Target of Action
Amorolfine hydrochloride primarily targets two fungal enzymes: Δ14-sterol reductase and cholestenol Δ-isomerase . These enzymes play a crucial role in the sterol synthesis pathways of fungi, which are essential for their growth and reproduction .
Mode of Action
Amorolfine hydrochloride interacts with its targets by inhibiting the activity of Δ14-sterol reductase and cholestenol Δ-isomerase . This inhibition disrupts the normal sterol synthesis pathways in fungi .
Biochemical Pathways
The disruption of sterol synthesis pathways leads to a depletion of ergosterol , a key component of fungal cell membranes . Concurrently, it causes an accumulation of ignosterol in the fungal cytoplasmic cell membranes . This imbalance in sterol composition affects the integrity and function of the fungal cell membrane, thereby inhibiting the growth and reproduction of fungi .
Pharmacokinetics
Amorolfine hydrochloride is commonly applied as a lacquer for onychomycosis (fungal infection of the toe- and fingernails)
Result of Action
The molecular and cellular effects of amorolfine hydrochloride’s action result in the effective treatment of onychomycosis . Studies have shown that amorolfine 5% nail lacquer, applied once or twice weekly, is 60-71% effective in treating toenail onychomycosis .
安全和危害
属性
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWIPVTHGWDCF-KUZYQSSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80229217 | |
| Record name | Amorolfine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amorolfine hydrochloride | |
CAS RN |
78613-38-4 | |
| Record name | Amorolfine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amorolfine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amorolfine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOROLFINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOROLFINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




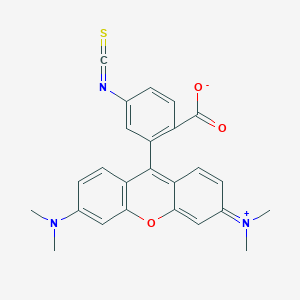
![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)

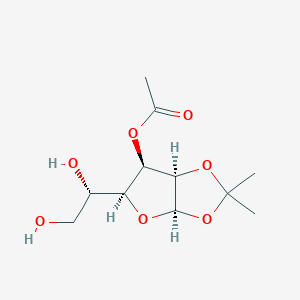
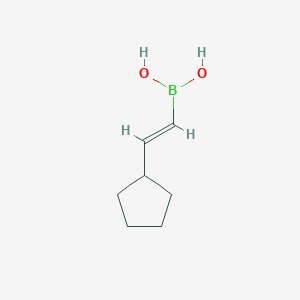
![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)
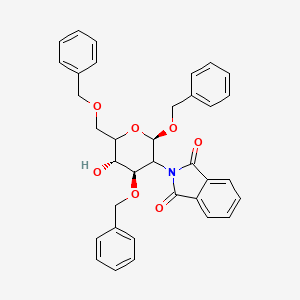
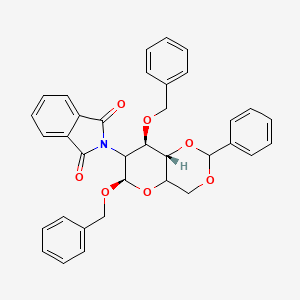
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
